![molecular formula C17H25N3O4S2 B2408319 N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058398-45-0](/img/structure/B2408319.png)
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
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Description
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H25N3O4S2 and its molecular weight is 399.52. The purity is usually 95%.
BenchChem offers high-quality N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Cystic Fibrosis Therapeutics : Some derivatives of this compound have shown promise as potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) channels. These channels play a crucial role in maintaining ion balance and fluid transport across cell membranes .
- Carbamoyl Chlorides as Synthons : Carbamoyl chlorides, including our compound, serve as versatile synthons in transition metal-catalyzed reactions. They participate in diverse transformations, such as cross-coupling, annulation, and C–H functionalization. These reactions lead to amide-functionalized organic frameworks with applications in pharmaceutical and natural product synthesis .
- Researchers have explored the generation of carbamoyl radicals and their addition to heteroarenes under mild conditions. This process involves metal-free photocatalyzed decarboxylation of oxamic acids. The resulting carbamoylation of heteroaromatic bases holds promise for synthetic applications .
Medicinal Chemistry and Drug Development
Transition Metal-Catalyzed Reactions
Visible-Light Mediated Carbamoyl Radical Addition
properties
IUPAC Name |
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S2/c1-10-5-6-12-13(8-10)25-17(14(12)15(18)21)19-16(22)11-4-3-7-20(9-11)26(2,23)24/h10-11H,3-9H2,1-2H3,(H2,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIPTNUSSRWWLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCCN(C3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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